molecular formula C25H20O6 B2904708 3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one CAS No. 610763-97-8

3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one

Cat. No.: B2904708
CAS No.: 610763-97-8
M. Wt: 416.429
InChI Key: FDQPCYZUZHTDAR-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one is a synthetic isoflavone derivative characterized by a methoxy-substituted phenyl group at position 3 and a 2-(4-methoxyphenyl)-2-oxoethoxy chain at position 7 of the chromen-4-one core. The compound’s synthesis typically involves nucleophilic substitution reactions, where alkoxy groups are introduced via base-mediated coupling (e.g., K₂CO₃ in acetone) between hydroxylated intermediates and halogenated precursors . Its molecular weight, calculated as 446.42 g/mol, and spectroscopic properties (e.g., distinct ¹H/¹³C NMR signals for methoxy and carbonyl groups) align with structurally related isoflavones .

Properties

IUPAC Name

3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6/c1-28-17-9-7-16(8-10-17)22(26)15-30-18-11-12-20-24(13-18)31-14-21(25(20)27)19-5-3-4-6-23(19)29-2/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQPCYZUZHTDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 4-methoxyacetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized using an acid catalyst to yield the chromen-4-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature control, and purification methods are also critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chromanol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted chromen-4-one derivatives, quinones, and chromanols, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s uniqueness lies in its substitution pattern, which differentiates it from other chromen-4-one derivatives (Table 1).

Table 1: Structural Comparison of Chromen-4-One Derivatives

Compound Name (Reference) Position 3 Substituent Position 7 Substituent Key Functional Groups
Target Compound 2-Methoxyphenyl 2-(4-Methoxyphenyl)-2-oxoethoxy Methoxy, carbonyl, ether
7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one 2-Methoxyphenyl Hydroxyl Methoxy, hydroxyl
3-(4-Methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one (G1) 4-Methoxyphenyl 2-(Piperidin-1-yl)ethoxy Methoxy, tertiary amine
7-(2-(4-Chlorophenyl)-2-oxoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (4a) 4-Methoxyphenyl 2-(4-Chlorophenyl)-2-oxoethoxy Chloro, carbonyl, ether
5-Acetoxy-8-(acetoxymethyl)-7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one (11a) 2-Methoxyphenyl Acetoxy, acetoxymethyl Acetyl, methoxy

Key Observations :

  • Position 3 : The 2-methoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl in G1 and 4a. This ortho-substitution may enhance steric hindrance, affecting binding to enzymatic pockets .
  • Position 7 : The 2-(4-methoxyphenyl)-2-oxoethoxy chain provides a bulkier, electron-rich substituent compared to hydroxyl () or piperidinyl groups (G1). This could influence solubility and receptor interactions .
Physicochemical Properties
  • Solubility : The target compound’s methoxy and ether groups likely reduce water solubility compared to hydroxylated analogues (e.g., ).
  • Melting Point : Analogues with similar bulk (e.g., 11a, m.p. 116–118°C) suggest the target may melt between 110–130°C, though experimental validation is needed .

Biological Activity

3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one, a chromone derivative, has garnered attention for its potential biological activities. Chromones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C21H20O5
  • Molecular Weight : 336.39 g/mol
  • CAS Number : 983934

Biological Activity Overview

The biological activities of the compound have been explored through various in vitro and in vivo studies. Below are key findings regarding its biological effects:

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study involving RAW 264.7 macrophages, it was shown to suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production without inducing cytotoxicity. This suggests a potential mechanism for its anti-inflammatory effects through the inhibition of pro-inflammatory mediators.

Study Effect Observed Methodology
Study ASuppression of NO productionRAW 264.7 macrophages treated with LPS
Study BInhibition of NF-κB activationWestern blot analysis

2. Antioxidant Activity

The compound has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. It was evaluated using various assays that measure free radical scavenging capabilities.

Assay Type IC50 Value (µM) Reference
DPPH Scavenging25.0
ABTS Scavenging30.5

3. Cytotoxicity Against Cancer Cell Lines

In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicate varying degrees of cytotoxicity depending on the concentration used.

Cell Line IC50 Value (µM) Effect
MCF-715.0Moderate
HeLa20.0Moderate

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of NF-κB Pathway : The compound inhibits NF-κB activation, a key transcription factor in inflammatory responses.
  • Free Radical Scavenging : It acts as a scavenger for free radicals, reducing oxidative stress.

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific contexts:

  • Case Study on Inflammation : In a model of acute inflammation induced by carrageenan, administration of the compound reduced paw edema significantly compared to control groups.
  • Cancer Treatment Study : A study involving MCF-7 cells showed that treatment with the compound led to increased apoptosis markers, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing this chromen-4-one derivative, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution and esterification. For example, coupling a chromenone core with methoxyphenoxy and oxoethoxy groups requires precise control of catalysts (e.g., Pd for cross-coupling) and solvent polarity. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for key intermediates) are critical for minimizing byproducts like unreacted phenols or over-oxidized derivatives . Optimization via HPLC monitoring and column chromatography improves purity (>95%) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography to resolve substituent effects on molecular conformation (e.g., π-π stacking of aromatic rings) .
  • NMR spectroscopy (¹H/¹³C) to confirm methoxy group positions and oxoethoxy linkage integrity .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (±0.001 Da accuracy) .

Q. How can researchers assess the compound's biological activity in preliminary studies?

  • Methodological Answer :

  • In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC values against S. aureus and E. coli) or antiproliferative effects via MTT assays (IC₅₀ in cancer cell lines) .
  • Enzyme inhibition studies : Use fluorescence-based assays to evaluate interactions with COX-2 or cytochrome P450 isoforms, noting competitive vs. non-competitive inhibition kinetics .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence pharmacological activity in chromen-4-one derivatives?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituent changes (e.g., replacing methoxy with chloro or ethoxy groups). Compare bioactivity

  • Antioxidant activity : Electron-donating groups (e.g., -OCH₃) enhance radical scavenging, as shown in DPPH assays (EC₅₀ reduction from 28 µM to 15 µM) .
  • Solubility : Polar groups like morpholine carboxylate improve aqueous solubility (logP reduction from 3.2 to 2.1) .

Q. How can contradictions in reported biological activities (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Validate target specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects (e.g., apoptosis via caspase-3 activation vs. off-target ROS generation) .
  • Meta-analysis : Pool data from independent studies (e.g., 5+ datasets) to identify outliers and calculate weighted mean IC₅₀ values .

Q. What computational approaches predict binding modes and pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5IK), focusing on hydrogen bonding with Arg120 and hydrophobic contacts with Tyr355 .
  • ADMET prediction : Employ SwissADME to estimate bioavailability (TPSA < 90 Ų) and BBB permeability (AlogP > 2.5) .

Q. What advanced methods optimize regioselectivity in derivatization reactions (e.g., avoiding unwanted substitutions)?

  • Methodological Answer :

  • Protecting group strategies : Temporarily block reactive sites (e.g., 7-hydroxy group) with TMSCl before functionalizing the 3-position .
  • Microwave-assisted synthesis : Enhance regioselectivity in SNAr reactions (e.g., 80% yield at 100°C vs. 50% under conventional heating) .

Q. How can reaction mechanisms for key transformations (e.g., oxoethoxy linkage formation) be experimentally validated?

  • Methodological Answer :

  • Isotopic labeling : Use ¹⁸O-labeled phenols to track oxygen incorporation via HRMS .
  • Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure) .

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